Hypophosphite de sodium

Vue d'ensemble

Description

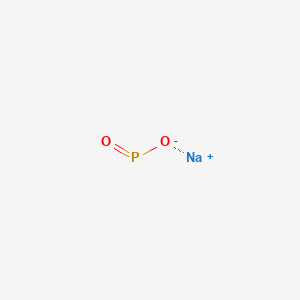

L'hypophosphite de sodium, également connu sous le nom de phosphinate de sodium, est le sel de sodium de l'acide hypophosphoreux. Sa formule chimique est NaPO₂H₂, et il est souvent rencontré sous forme de monohydrate, NaPO₂H₂·H₂O. À température ambiante, il se présente sous la forme de cristaux blancs inodores et est hautement soluble dans l'eau. L'this compound est connu pour ses fortes propriétés réductrices et est largement utilisé dans diverses applications industrielles, en particulier dans le nickelage chimique .

Applications De Recherche Scientifique

Sodium hypophosphite has a wide range of applications in scientific research and industry:

Chemistry: Used as a reducing agent in various chemical reactions and in the synthesis of nickel nanoparticles.

Biology: Investigated for its potential use as a food additive and in the treatment of obesity.

Medicine: Explored for its antioxidant properties and potential therapeutic applications.

Industry: Widely used in electroless nickel plating, flame-retardant treatments for fabrics, and as a cross-linking agent for improving fabric properties

Mécanisme D'action

Target of Action

Sodium hypophosphite primarily targets metal ions , specifically nickel ions . It is capable of reducing these ions back into their base metal form . This property forms the basis for its main industrial application, which is electroless nickel plating .

Mode of Action

The compound interacts with its targets (nickel ions) through a reduction process . Sodium hypophosphite serves as a reducing agent, promoting the reduction of nickel ions in solution to metallic nickel . This process can occur on both metal and plastic substrates . For plastic substrates, the substrate must be activated with fine particles of palladium .

Biochemical Pathways

The reduction of nickel ions by sodium hypophosphite is a key step in the electroless nickel plating process . This process results in a durable nickel-phosphorus film that can coat objects with irregular surfaces . The resulting nickel deposit contains up to 15% phosphorus .

Result of Action

The primary result of sodium hypophosphite’s action is the formation of a nickel-phosphorus film . This film is durable and can coat objects with irregular surfaces, making it useful in industries such as avionics, aviation, and the petroleum field .

Action Environment

Sodium hypophosphite is a solid at room temperature and appears as odorless white crystals . It is soluble in water and easily absorbs moisture from the air . It should be kept in a cool, dry place, isolated from oxidizing materials . It decomposes into phosphine, which is irritating to the respiratory tract, and disodium phosphate . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

Sodium hypophosphite can reduce metal ions back into base metal . This forms the basis for electroless nickel plating (Ni-P), which is its main industrial application . Sodium hypophosphite is capable of reducing nickel ions in solution to metallic nickel on metal substrates as well as on plastic substrates .

Cellular Effects

It is known that it can reduce metal ions in solution to metallic nickel on metal substrates as well as on plastic substrates . This suggests that it may have an impact on cellular processes involving metal ions.

Molecular Mechanism

The molecular mechanism of Sodium hypophosphite is primarily based on its reducing properties . It can reduce metal ions in solution to metallic nickel on metal substrates as well as on plastic substrates . The resulting nickel deposit contains up to 15% phosphorus .

Temporal Effects in Laboratory Settings

Sodium hypophosphite is a stable compound that easily absorbs moisture from the air . It decomposes into phosphine, which is irritating to the respiratory tract, and disodium phosphate .

Metabolic Pathways

Sodium hypophosphite is involved in the reduction of metal ions back into base metal . This suggests that it may interact with enzymes or cofactors involved in metal ion metabolism.

Transport and Distribution

Given its solubility in water , it is likely to be distributed throughout the body via the bloodstream.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'hypophosphite de sodium peut être synthétisé par l'ajout prudent de phosphore blanc à une solution aqueuse chaude d'hydroxyde de sodium. La réaction se déroule comme suit :

P4+4NaOH+4H2O→4NaPO2H2+2H2

Cette réaction produit de l'this compound et du dihydrogène gazeux comme sous-produit {_svg_2}.

Méthodes de production industrielle : Dans les milieux industriels, l'this compound est produit en faisant réagir du phosphore blanc avec une solution aqueuse chaude d'hydroxyde de sodium. Le processus comprend les étapes suivantes :

Préparation des matières premières : Le phosphore jaune, la chaux, la soude caustique à membrane ionique et l'eau sont mélangés dans des proportions spécifiques.

Réaction : Le mélange est mis à réagir pour obtenir une solution d'this compound et la précipitation de phosphate de calcium.

Analyse Des Réactions Chimiques

Types de réactions : L'hypophosphite de sodium subit diverses réactions chimiques, notamment :

Réduction : Il agit comme un agent réducteur, réduisant les ions métalliques à leur forme métallique de base. Cette propriété est utilisée dans le nickelage chimique.

Oxydation : L'this compound peut être oxydé en phosphate de sodium.

Décomposition : Lorsqu'il est chauffé, il se décompose en phosphine gazeuse et en phosphite de sodium.

Réactifs et conditions courants :

Agents réducteurs : L'this compound est couramment utilisé avec les sels de nickel dans le nickelage chimique.

Agents oxydants : Il peut être oxydé à l'aide d'agents oxydants puissants tels que le permanganate de potassium.

Principaux produits :

Nickelage chimique : Produit un film durable de nickel-phosphore.

Décomposition : Produit de la phosphine gazeuse et du phosphite de sodium.

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique et l'industrie :

Chimie : Utilisé comme agent réducteur dans diverses réactions chimiques et dans la synthèse de nanoparticules de nickel.

Biologie : Investigué pour son utilisation potentielle comme additif alimentaire et dans le traitement de l'obésité.

Médecine : Exploré pour ses propriétés antioxydantes et ses applications thérapeutiques potentielles.

Industrie : Largement utilisé dans le nickelage chimique, les traitements ignifuges pour les tissus et comme agent de réticulation pour améliorer les propriétés des tissus

5. Mécanisme d'action

L'this compound exerce ses effets principalement par ses fortes propriétés réductrices. Dans le nickelage chimique, il réduit les ions nickel en solution en nickel métallique sur les substrats. Ce processus implique les étapes suivantes :

Activation : Le substrat est activé avec de fines particules de palladium.

Réduction : L'this compound réduit les ions nickel en nickel métallique, formant un film de nickel-phosphore.

Comparaison Avec Des Composés Similaires

L'hypophosphite de sodium est unique parmi les hypophosphites en raison de ses fortes propriétés réductrices et de sa large gamme d'applications. Des composés similaires comprennent :

Hypophosphite de potassium : Propriétés réductrices similaires, mais solubilité et réactivité différentes.

Acide hypophosphoreux : Le composé parent de l'this compound, utilisé dans des applications similaires, mais avec des exigences de manipulation et de stockage différentes

Propriétés

InChI |

InChI=1S/Na.HO2P/c;1-3-2/h;(H,1,2)/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKNDXOLMOFEJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.962 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White granules or crystals; [HSDB] | |

| Record name | Sodium hypophosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White, colorless, deliquescent granules; saline taste. Soluble in 1 part water, 0.15 part boiling water; freely soluble in glycerol and in boiling alcohol; soluble in cold alcohol, slightly soluble in absolute alcohol. Insoluble in ether. Solubility of anhydrous NaH2PO2 at 25 °C in ethylene glycol: 33.0 g/100g; in propylene glycol: 9.7 g/100g. /Sodium hypophosphite monohydrate/, In water, 909 g/L at 30 °C and pH 5.8 to 5.9, Soluble in water, Slightly soluble in alcohol, Slightly soluble in ammonia and ammonium hydroxide | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.77 /Sodium hypophosphite monohydrate/ | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, pearly, crystalline plates or white granular powder, White crystals | |

CAS No. |

7681-53-0 | |

| Record name | Sodium phosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HYPOPHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TU1537O43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point equals 392 °F (decomposes into toxic and explosive phosphine gas), Decomposes above 238 °C (OECD Guideline 102) | |

| Record name | Sodium hypophosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B152804.png)

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)